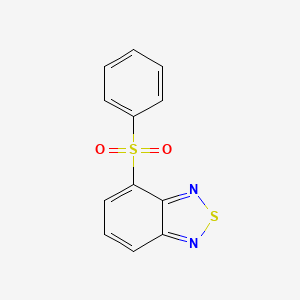![molecular formula C18H21ClFN5O B5548080 2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)
2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine is a compound with potential pharmaceutical significance. Its study involves multiple aspects such as synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to this compound typically involves processes like reductive amination, amide hydrolysis, and N-alkylation (Yang Fang-wei, 2013). These methods contribute to the formation of targeted molecular structures with specific pharmacological properties.
Molecular Structure Analysis
The molecular structure is characterized by X-ray analysis. Compounds with similar structural frameworks, like 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, have been analyzed, revealing intricate details such as dihedral angles and molecular conformations (S. Özbey et al., 1998).
Chemical Reactions and Properties
Chemical reactions often involve the interaction with specific receptors or enzymes, leading to biological activities. For example, derivatives of similar compounds have shown interactions with dopamine receptors, indicating potential neuropharmacological applications (O. Eskola et al., 2002).
科学的研究の応用
Antipsychotic Potential and Neurochemical Studies
A study by Raviña et al. (2000) explored the synthesis of novel conformationally restricted butyrophenones with a focus on their potential as antipsychotic agents. These compounds, including variants with a benzoylpiperidine moiety, showed selectivity for serotonin receptors and exhibited promising in vitro and in vivo pharmacological profiles as antipsychotic drugs (Raviña et al., 2000).
Synthesis and Evaluation as Anti-Lung Cancer Agents
Hammam et al. (2005) conducted a study on novel fluoro-substituted benzo[b]pyrans, analyzing their synthesis, characterization, and biological evaluation for anti-lung cancer activity. These compounds, including variants with a fluorophenyl-piperazinyl moiety, showed significant anticancer activity at low concentrations (Hammam et al., 2005).
Development of Fluorine-18-Labeled 5-HT1A Antagonists
Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, a serotonin 5-HT1A antagonist, for use in positron emission tomography (PET) imaging. These compounds were evaluated in rats and compared with [11C]carbonyl WAY 100635, demonstrating their potential in assessing dynamic changes in serotonin levels (Lang et al., 1999).
Synthesis and Biological Evaluation for Antihistaminic Activity
Gadhave et al. (2012) synthesized benzimidazole derivatives, including variants with a fluorobenzyl-piperazinyl moiety, and evaluated them for antihistaminic potential. These derivatives were identified as promising antihistaminics due to their low toxicities (Gadhave et al., 2012).
Antibacterial Activity of Pyridobenzothiazine Acid Derivatives
Cecchetti et al. (1987) investigated a series of pyridobenzothiazine acid derivatives, including variants with a methyl-piperazinyl moiety, for their in vitro antibacterial activity against various pathogens. The compound MF-934, in particular, displayed both potent antibacterial activity and interesting pharmacokinetic characteristics (Cecchetti et al., 1987).
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O/c1-3-21-16-10-12(2)22-18(23-16)25-8-6-24(7-9-25)17(26)14-5-4-13(20)11-15(14)19/h4-5,10-11H,3,6-9H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSOYXMQKINDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)
![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)


![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)
![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)